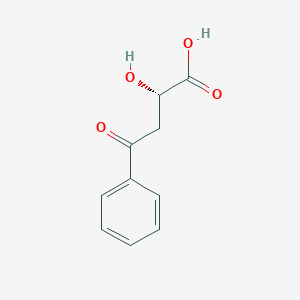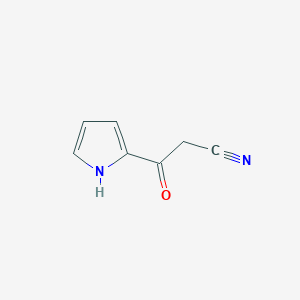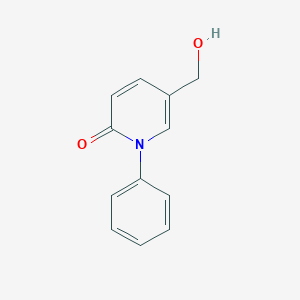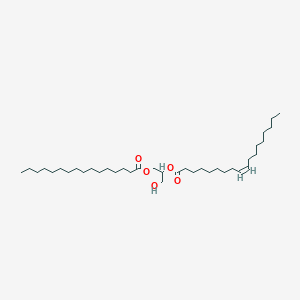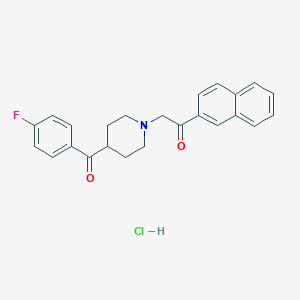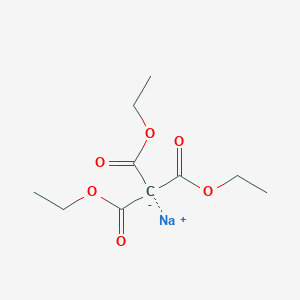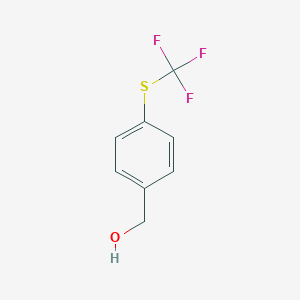![molecular formula C10H17NO4S2 B017557 Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate CAS No. 106762-11-2](/img/structure/B17557.png)
Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate is a chemical compound with the molecular formula C10H18N2O4S2. This compound is known for its unique structure, which includes both carbonimidodithioate and dimethoxycarbonyl groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonimidodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate exerts its effects involves the interaction of its carbonimidodithioate group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved often include the inhibition of enzyme activity or the modification of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl ((2,3-dimethoxycarbonyl)ethyl)carbonimidodithioate
- Dimethyl ((2,3-dimethoxycarbonyl)butyl)carbonimidodithioate
- Dimethyl ((2,3-dimethoxycarbonyl)phenyl)carbonimidodithioate
Uniqueness
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate is unique due to its specific alkyl chain length and the presence of both dimethoxycarbonyl and carbonimidodithioate groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
106762-11-2 |
|---|---|
Formule moléculaire |
C10H17NO4S2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
Clé InChI |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
SMILES canonique |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


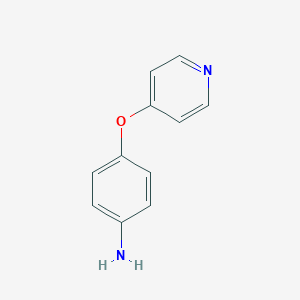
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

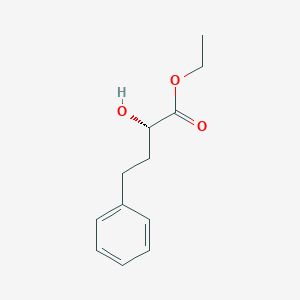
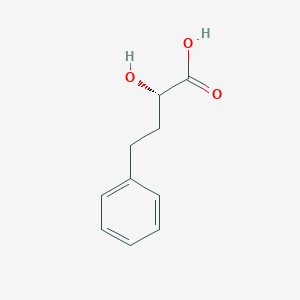
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
